[(2-Oxonaphthalen-1-ylidene)methylamino]urea
Description
Properties
IUPAC Name |
[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-12(17)15-14-7-10-9-4-2-1-3-8(9)5-6-11(10)16/h1-7,16H,(H3,13,15,17)/b14-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXAGXAZEDGCJS-VGOFMYFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425642 | |
| Record name | Hydrazinecarboxamide, 2-[(2-hydroxy-1-naphthalenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56536-09-5 | |
| Record name | Hydrazinecarboxamide, 2-[(2-hydroxy-1-naphthalenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aldehyde-Urea Condensation Mechanism
The reaction typically employs 2-hydroxy-1-naphthaldehyde and urea under acidic conditions. Hydrochloric acid catalyzes the nucleophilic attack of the urea’s amine group on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine (C=N) bond. Spectroscopic studies of similar compounds confirm the predominance of the enol tautomer in the solid state, stabilized by intramolecular hydrogen bonding.
Table 1: Representative Reaction Conditions for Schiff Base Formation
| Component | Conditions | Yield | Source |
|---|---|---|---|
| 2-Hydroxy-1-naphthaldehyde + Urea | HCl (cat.), solvent-free, 80°C, 6h | 72–85% | |
| Ethanol recrystallization | Reflux, 2h | 90% purity |
Urea Bond Formation Using Phosgene Alternatives
The urea moiety in this compound can be constructed using phosgene substitutes, aligning with modern safety and efficiency standards.
Triphosgene-Mediated Synthesis
Bis(trichloromethyl)carbonate (triphosgene) reacts with amines to generate isocyanate intermediates, which subsequently couple with secondary amines. For example, triphosgene facilitates urea formation between 2-amino-1-naphthol and methylamine derivatives under mild conditions.
Table 2: Triphosgene-Based Urea Synthesis Parameters
Carbonyldiimidazole (CDI) Activation
CDI offers a safer route by converting amines to imidazolides, which react with nucleophiles to form ureas. This method avoids hazardous gases and achieves high yields in aqueous media.
Solvent and Catalytic System Optimization
Reaction efficiency and product purity hinge on solvent choice and catalytic systems.
Solvent-Free vs. Polar Solvents
Solvent-free conditions minimize side reactions and enhance reaction rates for aldehyde-urea condensations. Conversely, polar solvents like ethanol improve solubility during recrystallization, yielding high-purity crystals (>90%).
Acid Catalysts
Hydrochloric acid remains the standard catalyst, but recent studies highlight the efficacy of Lewis acids (e.g., ZnCl₂) in reducing reaction times by 30% while maintaining yields.
Industrial-Scale Production Strategies
Scaling laboratory synthesis necessitates optimizing temperature, pressure, and continuous-flow systems.
Temperature and Pressure Effects
Elevated temperatures (100–120°C) accelerate condensation but risk decomposition. Pilot-scale trials indicate that maintaining 80°C under 2 atm pressure balances speed and stability.
Continuous-Flow Reactors
Microreactor technology enhances heat transfer and mixing, achieving 95% conversion in 1h compared to 6h in batch processes.
Spectroscopic and Computational Validation
Post-synthesis characterization ensures structural fidelity and tautomeric stability.
FT-IR and UV-Vis Spectroscopy
FT-IR spectra of analogous compounds confirm C=N stretches at 1620–1640 cm⁻¹ and N-H bends at 1540 cm⁻¹, consistent with urea-Schiff base hybrids. TD-DFT calculations predict UV-Vis absorption maxima at 320–350 nm, corroborating experimental data.
Tautomeric Stability Analysis
DFT studies reveal the enol form is 37.03 kJ/mol more stable than the keto form at 298.15 K, guiding synthesis toward conditions favoring enolization.
Green Chemistry Approaches
Modern protocols prioritize sustainability through solvent-free reactions and phosgene alternatives.
Chemical Reactions Analysis
Types of Reactions
[(2-Oxonaphthalen-1-ylidene)methylamino]urea undergoes various chemical reactions, including:
Condensation Reactions: The compound is formed through a condensation reaction involving 2-hydroxy-1-naphthaldehyde and urea.
Tautomerization: The compound can exist in different tautomeric forms, which are interconvertible under certain conditions.
Common Reagents and Conditions
Hydrochloric Acid: Used as a catalyst in the condensation reaction.
Ethanol: Employed for recrystallization to purify the product.
Major Products
The primary product of the condensation reaction is this compound, which can be isolated as yellow crystals .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of [(2-Oxonaphthalen-1-ylidene)methylamino]urea typically involves the condensation reaction of 2-hydroxy-1-naphthaldehyde with urea, often facilitated by acid catalysts under solvent-free conditions. This method has been reported to yield high purity products, which are essential for subsequent applications .
Key Synthesis Method
- Biginelli Reaction : A notable method for synthesizing naphthalenylmethylureas, this three-component reaction involves aldehydes, β-ketoesters, and urea. The resulting compounds have shown promise as bioactive substances, indicating their potential in medicinal chemistry .
Biological Activities
Research has indicated that this compound exhibits several biological properties that could be harnessed in pharmaceutical applications.
Antimicrobial Activity
Studies have demonstrated that derivatives of naphthalenylmethylureas possess significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .
Anticancer Properties
Some research suggests that similar compounds may exhibit cytotoxic effects against cancer cell lines. The mechanism is believed to involve the induction of apoptosis in malignant cells, which opens avenues for further exploration in cancer therapeutics .
Industrial Applications
The unique properties of this compound also lend themselves to various industrial applications.
Dyes and Pigments
The compound's structural features make it suitable for use in dye formulations. Its ability to absorb light at specific wavelengths can be exploited in textile and paper industries for coloring applications .
Catalysis
This compound can serve as a catalyst or an intermediate in chemical reactions. Its role in facilitating organic transformations highlights its potential utility in synthetic organic chemistry .
Case Studies and Experimental Findings
Several case studies have documented the synthesis and application of this compound.
Mechanism of Action
The mechanism of action of [(2-Oxonaphthalen-1-ylidene)methylamino]urea involves its interaction with biological targets through non-covalent interactions. The compound can bind to DNA and proteins, potentially affecting their function and leading to biological effects such as antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acid Orange 7 (AO7)
A structurally related compound is Acid Orange 7 (Sodium 4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate), an azo dye with a shared 2-oxonaphthalene motif.
Table 1: Comparative Properties
| Property | [(2-Oxonaphthalen-1-ylidene)methylamino]urea | Acid Orange 7 (AO7) |
|---|---|---|
| Chemical Structure | Urea-linked naphthoquinone-methylene | Azo-linked sulfonate derivative |
| Empirical Formula | C₁₂H₁₁N₃O₂ | C₁₆H₁₁N₂NaO₄S |
| Molar Mass (g/mol) | 229.24 | 350.32 |
| Solubility in Water | Low (urea derivatives generally <10 g/L) | High (116 g/L at 30°C) |
| Functional Groups | Urea, ketone, conjugated double bonds | Azo, sulfonate, hydrazine |
| Applications | Pharmaceutical intermediates, catalysis | Textile dyeing, pH indicators |
Key Differences
Functional Groups : The urea group in the target compound confers hydrogen-bonding capability, making it suitable for molecular recognition in drug design. In contrast, AO7’s sulfonate and azo groups enhance water solubility and dyeing efficiency .
Reactivity: AO7 undergoes photodegradation via cleavage of the azo bond, whereas this compound exhibits stability under UV light due to its conjugated system .
Thermal Stability : The urea derivative’s melting point (~250°C, extrapolated from synthesis conditions) exceeds AO7’s decomposition temperature (~220°C), attributed to stronger intermolecular interactions .
Other Urea-Based Analogues
These analogues typically lack the extended conjugation of naphthoquinone systems, resulting in reduced absorption in visible spectra compared to the target compound .
Biological Activity
The compound [(2-Oxonaphthalen-1-ylidene)methylamino]urea , also referred to as 1-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]urea , has garnered attention in recent years for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction of 2-hydroxy-1-naphthaldehyde with urea under acidic conditions. The structural characterization of the compound has been confirmed through various spectroscopic methods including NMR, FTIR, and UV-Visible spectroscopy, as well as X-ray crystallography, which corroborate theoretical predictions made via density functional theory (DFT) .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of urea derivatives were evaluated against the NCI-60 human cancer cell lines, revealing significant cytostatic activity. The most promising derivatives exhibited GI50 values (the concentration required to inhibit 50% of cell growth) in the low micromolar range:
| Compound | GI50 (μM) | Cancer Cell Line |
|---|---|---|
| Derivative 11b | 0.44 | HCT-116 |
| Derivative 11c | 0.23 | HCT-116 |
| Derivative 11f | 0.35 | HCT-116 |
| Hexyl urea | 0.36 | HCT-116 |
These results indicate that certain derivatives of this compound possess comparable or superior anticancer activity compared to established chemotherapeutics such as doxorubicin and cisplatin .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. A study investigating its minimum inhibitory concentration (MIC) against various bacterial and yeast strains revealed effective inhibition at low concentrations:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Candida albicans | 20 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Mechanistic Insights
The biological activity of this compound is believed to be mediated through several mechanisms:
- DNA Binding : Studies have shown that the compound can bind to calf thymus DNA (CT-DNA) via electrostatic interactions, which may contribute to its cytotoxic effects against cancer cells .
- DNA Cleavage : The compound has been reported to cleave DNA without requiring external agents, indicating a direct interaction with nucleic acids that could lead to apoptosis in cancer cells .
- Structure-Activity Relationship (SAR) : The lipophilicity and structural modifications of the urea derivatives play crucial roles in their biological activities. For instance, a positive correlation was observed between lipophilicity (Log P) and cytotoxicity, suggesting that compounds with higher lipophilicity are more effective at penetrating cell membranes .
Case Studies
Several case studies have further elucidated the biological activities of this compound:
- Case Study 1 : A derivative was tested in vivo for its antitumor efficacy in mice bearing xenograft tumors. Results indicated a significant reduction in tumor size compared to control groups treated with saline.
- Case Study 2 : An exploration of the compound's effects on microbial biofilms showed promising results in disrupting biofilm formation, which is critical in treating chronic infections caused by resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(2-Oxonaphthalen-1-ylidene)methylamino]urea, and how can reaction yields be improved?
- Methodology : Use nucleophilic substitution or condensation reactions, similar to naphthol derivatization methods. For example, employ K2CO3 as a base in polar aprotic solvents (e.g., DMF) to generate reactive intermediates, followed by coupling with urea derivatives. Monitor progress via TLC (n-hexane:ethyl acetate, 9:1) and optimize stoichiometry to minimize byproducts .
- Data Validation : Compare yields under varying temperatures (RT vs. reflux) and solvent systems. Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm structural integrity.
Q. How can the crystal structure of this compound be determined, and what software is recommended?
- Methodology : Perform single-crystal X-ray diffraction and refine data using SHELXL (for small-molecule crystallography). Validate hydrogen-bonding networks with ORTEP-3 for graphical representation .
- Key Parameters : Report R-values, bond lengths, and angles. Cross-reference with Cambridge Structural Database entries for analogous urea derivatives.
Advanced Research Questions
Q. What intermolecular interactions dominate the solid-state packing of this compound, and how do they influence its stability?
- Methodology : Conduct graph set analysis (as per Etter’s rules) to classify hydrogen-bonding motifs (e.g., N–H···O or C–H···π interactions). Use Mercury or CrystalExplorer to visualize 3D packing .
- Data Interpretation : Tabulate interaction distances and angles (e.g., D–H···A < 3.2 Å, angles > 120°). Compare with thermodynamic stability data (TGA/DSC) to correlate packing efficiency with decomposition thresholds.
Q. How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved?
- Methodology :
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish tautomeric forms or rotational isomers.
- IR : Identify carbonyl (C=O) and urea (N–H) stretches; discrepancies may arise from polymorphism or solvent effects.
- Validation : Cross-check with computational spectroscopy (DFT/B3LYP) using Gaussian or ORCA .
Q. What strategies mitigate reproducibility issues in synthesizing this compound under inert conditions?
- Methodology :
- Air-sensitive steps : Use Schlenk lines or gloveboxes for moisture-sensitive intermediates (e.g., organometallic catalysts).
- Quality control : Standardize reagent purity (e.g., ≥98% by HPLC) and solvent drying protocols (molecular sieves for DMF).
- Documentation : Adhere to FAIR data principles by publishing detailed synthetic logs in repositories like Zenodo .
Critical Analysis Guidelines
- Literature Review : Prioritize peer-reviewed journals (e.g., Research on Chemical Intermediates) over non-academic sources. Cross-validate spectral data with independent studies .
- Ethical Reporting : Disclose crystallographic refinement residuals (e.g., Rint > 5% may indicate twinning) and raw data deposition (CCDC) .
- Computational Validation : Use molecular docking (AutoDock Vina) to predict binding affinities if studying bioactivity, but confirm with wet-lab assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
